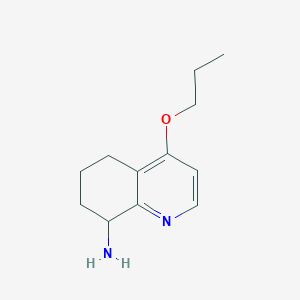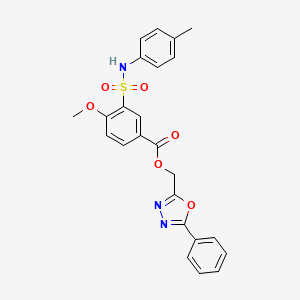
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a methoxy group, and a sulfonamide group. These functional groups suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the sulfonamide group attachment. Typical reaction conditions may include:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Group Attachment: This step may involve the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
The compound’s unique structure makes it a potential candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties.
Medicine
The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring and sulfonamide group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxybenzoate: Lacks the sulfonamide group.
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-sulfamoylbenzoate: Similar structure but different substitution pattern.
Uniqueness
The presence of both the oxadiazole ring and the sulfonamide group in (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate makes it unique, potentially offering a combination of properties not found in other compounds.
属性
分子式 |
C24H21N3O6S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C24H21N3O6S/c1-16-8-11-19(12-9-16)27-34(29,30)21-14-18(10-13-20(21)31-2)24(28)32-15-22-25-26-23(33-22)17-6-4-3-5-7-17/h3-14,27H,15H2,1-2H3 |
InChI 键 |
PLXJKALGCGCHOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


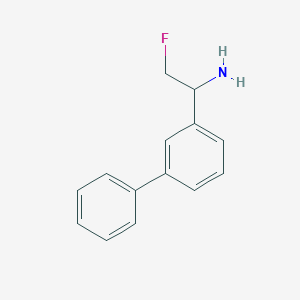
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
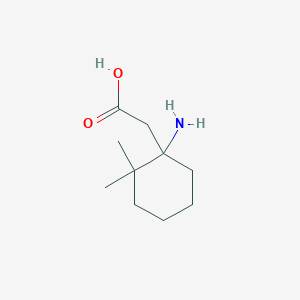
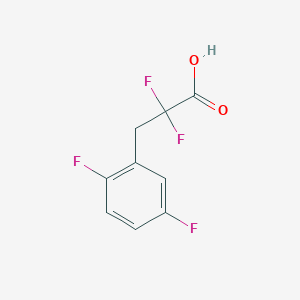
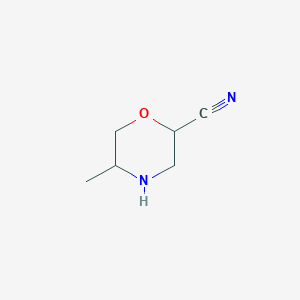
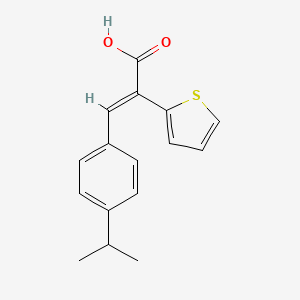
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)


![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
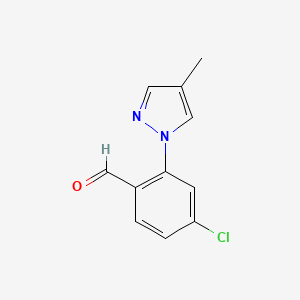
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
